Vkfgvgfk

Description

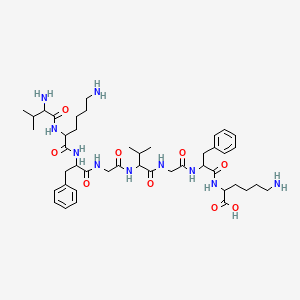

Structure

2D Structure

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylbutanoyl)amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFGXCPBIYSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68N10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Peptide Engineering of Vkfgvgfk

Principles of De Novo Peptide Design as Applied to VKFGVGFK

De novo peptide design involves creating novel peptide sequences with desired structures and functions, rather than deriving them from existing proteins. This approach is particularly relevant when aiming for peptides with specific binding affinities or biological activities. This compound (CALP-3) has been explicitly mentioned in the context of de novo design, specifically in relation to peptides engineered to target the EF hands of calmodulin. bachem.comrndsystems.com The EF hand motif is a common calcium-binding domain found in many proteins, including calmodulin. bachem.comhongtide.com The design principles applied in such cases focus on creating peptide sequences that can interact with these specific structural motifs, potentially mimicking or modulating their function. This involves considering factors such as amino acid sequence, charge distribution, hydrophobicity, and predicted secondary structure to achieve the desired interaction with the target protein.

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound Production (e.g., Fmoc synthesis)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like this compound. bachem.comiris-biotech.denih.gov This technique involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin. SPPS offers advantages such as simplified purification, as excess reagents and by-products can be removed by washing the solid support. bachem.comiris-biotech.de The process generally involves a series of repeated steps: deprotection of the N-terminal of the resin-bound amino acid or peptide chain, coupling of the next protected amino acid, and washing steps. bachem.comiris-biotech.de

The Fmoc (9-fluorenylmethoxycarbonyl) synthesis strategy is a widely used SPPS method due to its mild deprotection conditions. iris-biotech.denih.govmdpi.com In Fmoc synthesis, the Nα-amino group is protected by the Fmoc group, which is cleaved by a mild base, typically piperidine. mdpi.com The side chains of the amino acids are protected with acid-labile groups. After the peptide chain is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de The synthesis of cyclic CALP3, an analog of this compound, has been reported starting from Fmoc-Asp(PEG-PS)-OAl, indicating that Fmoc-based SPPS is a relevant technique for the production of this compound and its modified forms. medchemexpress.commedchemexpress.com SPPS, particularly the Fmoc strategy, allows for the controlled and efficient synthesis of peptides with high purity for research applications. bachem.comnih.gov

Advanced Computational Approaches in this compound Design and Synthesis

Computational approaches play an increasingly significant role in peptide science, aiding in design, synthesis planning, and structure prediction. gwwoinc.comyoutube.commit.eduarxiv.orguniv-paris-diderot.frrsc.orgcomputationaldesign.camorphingmatter.org In the context of peptides like this compound, computational methods can be applied at various stages. De novo peptide design, as mentioned earlier, often utilizes computational tools to predict peptide structures and their interactions with target molecules based on sequence information. arxiv.orguniv-paris-diderot.frrsc.org Algorithms can assess factors like potential energy, conformational flexibility, and binding affinity to guide the selection of promising sequences. univ-paris-diderot.fr

Furthermore, computational tools can assist in optimizing synthetic routes for complex peptides, predicting potential synthesis issues, and simulating reaction outcomes in SPPS. While specific details on the computational design of the this compound sequence itself are not extensively detailed in the provided search results, the general principles of computational peptide design, including methods for predicting peptide structures from amino acid sequences and designing peptides with specific binding properties, are applicable to the engineering of peptides like this compound. arxiv.orguniv-paris-diderot.frrsc.org Computational approaches can help researchers explore a vast sequence space and identify peptides with desired characteristics before undertaking experimental synthesis.

Methodologies for Customizing and Modifying this compound Analogs for Research

Modifying peptides is a common strategy in research to investigate the role of specific amino acids, enhance stability, alter activity, or introduce probes for further study. Methodologies for customizing and modifying peptide sequences are well-established in peptide chemistry. These can include amino acid substitutions, terminal modifications (e.g., amidation or acetylation), incorporation of non-natural amino acids, and cyclization. beilstein-journals.orgumontpellier.frmdpi.comnih.govnih.gov

Molecular and Biochemical Mechanisms of Vkfgvgfk Action

Interaction Dynamics of VKFGVGFK with Calmodulin (CaM)

This compound functions as a calmodulin agonist. biosynth.combiosynth.comrndsystems.comtocris.com Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in mediating numerous calcium-dependent cellular processes. Upon binding to calcium ions, CaM undergoes a conformational change, enabling it to interact with and regulate the activity of a wide array of target proteins.

Specificity of Binding to EF-hand/Ca2+-binding Sites

Research indicates that this compound binds to the EF-hand/Ca2+-binding sites of calmodulin. biosynth.combiosynth.comrndsystems.comtocris.com These sites are characteristic structural motifs within calmodulin that are responsible for coordinating calcium ions. By binding to these sites, this compound can functionally mimic the effect of increased intracellular calcium concentration ([Ca2+]i), even in the absence of calcium. medchemexpress.commedchemexpress.com This interaction triggers conformational changes in CaM, similar to those induced by calcium binding, thereby activating downstream targets. medchemexpress.commedchemexpress.com

Modulation of Intracellular Calcium Signaling Pathways by this compound

This compound modulates intracellular calcium signaling pathways primarily through its agonistic action on calmodulin. biosynth.combiosynth.commedchemexpress.commedchemexpress.com This modulation leads to altered activity of various calcium-sensitive enzymes and proteins, influencing diverse cellular responses.

Mechanisms of Phosphodiesterase Activation by this compound

One notable effect of this compound is its ability to activate phosphodiesterase (PDE) in the absence of calcium. biosynth.combiosynth.comrndsystems.comtocris.com Calmodulin-dependent phosphodiesterases (CaM-PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating intracellular levels of these secondary messengers. Normally, CaM-PDEs are activated by calcium-bound calmodulin. This compound's binding to CaM allows it to activate these enzymes independently of calcium, suggesting a mechanism where the peptide-bound CaM adopts a conformation capable of stimulating PDE activity. biosynth.combiosynth.com

Regulation of Cellular Responses via Ca2+-mediated Processes (e.g., inhibition of Ca2+-mediated cytotoxicity and apoptosis)

This compound has been shown to inhibit Ca2+-mediated cytotoxicity and apoptosis. biosynth.combiosynth.comrndsystems.comtocris.commedchemexpress.commedchemexpress.com Elevated intracellular calcium levels can trigger cell death pathways, including apoptosis. By modulating calcium signaling through its interaction with calmodulin, this compound can interfere with these pro-apoptotic signals. Studies have demonstrated that this compound can inhibit glutamate-induced cytotoxicity and apoptosis in neuronal cultures in a dose-dependent manner. medchemexpress.commedchemexpress.com It has also been shown to inhibit apoptosis induced by HIV gp120 and SAg in human T cells. medchemexpress.commedchemexpress.com The inhibitory effect on apoptosis is quantified by its IC50 value. rndsystems.comtocris.commedchemexpress.commedchemexpress.com

Here is a summary of research findings on the inhibitory effects of CALP3 (this compound):

| Effect | Cell Type/Model | IC50 (µM) | Reference |

| Inhibition of Ca2+-mediated apoptosis | Not specified | 33 | rndsystems.comtocris.com |

| Inhibition of glutamate-induced cytotoxicity | Cultured rat neocortical neurons | 50.97 | medchemexpress.commedchemexpress.com |

| Inhibition of apoptosis | Cultured rat neocortical neurons | 33.41 | medchemexpress.commedchemexpress.com |

| Inhibition of apoptosis induced by HIV gp120 and SAg | Human T cells | 100* | medchemexpress.commedchemexpress.com |

*Inhibition observed at 100 µM, IC50 not explicitly stated for this effect in the provided snippets.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. dotmatics.comwikipedia.orgcollaborativedrug.comashp.org For peptides like this compound, the sequence and properties of the constituent amino acids, as well as their spatial arrangement, dictate the peptide's interaction with its targets and thus its biological function. ashp.org

Identification of Key Amino Acid Residues for Biological Function

The sequence of this compound is Val-Lys-Phe-Gly-Val-Gly-Phe-Lys. The specific arrangement and chemical properties of these eight amino acids are responsible for its ability to act as a calmodulin agonist and exert its observed effects on calcium signaling and cell death. While detailed SAR studies on individual residue contributions for this compound are not extensively described in the provided results, the peptide sequence itself represents the structural basis for its activity. biosynth.combiosynth.comrndsystems.comtocris.commedchemexpress.commedchemexpress.comtocris.com The presence of specific amino acids, such as the hydrophobic residues (Val, Phe) and basic residues (Lys), likely plays a role in its interaction with the EF-hand domains of calmodulin. Further SAR studies involving modifications or substitutions of specific amino acids within the this compound sequence would be necessary to precisely identify the key residues critical for its binding affinity to CaM, its ability to activate phosphodiesterase, and its inhibitory effects on cytotoxicity and apoptosis. One study mentions that cyclic CALP3, a modified version, was unable to inhibit Ca2+ influx and served as a negative control, suggesting the linear structure or specific terminal groups are important for its activity. medchemexpress.commedchemexpress.com

Conformational Analysis and Functional Correlates

Conformational analysis of peptides like this compound involves the study of their three-dimensional structures resulting from rotations around sigma bonds, and the associated energy landscapes of these different arrangements. While specific detailed conformational data for this compound is not extensively documented in readily available research, the functional activity of this peptide is intrinsically linked to its conformation. This compound is characterized as a cell-permeable calmodulin agonist that interacts with the EF-hand/Ca2+-binding sites of CaM. tocris.comuio.no The EF-hand motif is a helix-loop-helix structural domain found in many calcium-binding proteins, including calmodulin, that undergoes conformational changes upon binding calcium ions. These conformational shifts in CaM are crucial for its ability to interact with and activate a diverse range of target proteins. tocris.com

The peptide sequence this compound suggests the presence of flexible glycine (B1666218) residues and bulky hydrophobic phenylalanine and valine residues, along with positively charged lysine (B10760008) residues. The arrangement and flexibility of these amino acids dictate the peptide's ability to adopt a conformation suitable for binding to the EF-hand domains of CaM. The functional correlate of this compound's interaction with CaM is its capacity to mimic or modulate the effects of calcium binding, thereby inducing conformational changes in CaM that enable or alter its interaction with downstream effectors. This suggests that this compound's active conformation likely presents key residues in a spatial orientation that complements the binding interface of CaM's EF-hand motifs, potentially stabilizing an "active" or partially active conformation of CaM even in the absence of physiological calcium concentrations.

Protein-Protein Interaction Networks Modulated by this compound

This compound primarily modulates cellular protein-protein interaction (PPI) networks through its direct binding to and agonistic activity on calmodulin (CaM). tocris.comuio.no Calmodulin is a ubiquitous calcium-binding protein that acts as a central hub in numerous signaling pathways, interacting with over 300 target proteins in a calcium-dependent manner. tocris.com These targets include a wide array of enzymes, ion channels, transporters, and structural proteins, regulating processes such as muscle contraction, neurotransmission, metabolism, and apoptosis.

By binding to the EF-hand domains of CaM, this compound can influence CaM's conformation and its propensity to interact with its diverse binding partners. As a CaM agonist, this compound can activate CaM even when intracellular calcium levels are low tocris.comuio.no, effectively bypassing the normal calcium-dependent activation switch. This leads to the aberrant activation or modulation of CaM-dependent target proteins, thereby altering the dynamics of the PPI networks in which CaM participates. For instance, this compound has been shown to activate phosphodiesterase tocris.comuio.no, an enzyme regulated by CaM, and to modulate the activity of calcium channels and pumps nih.gov, which are also known CaM targets. These interactions represent specific nodes within the broader cellular PPI network that are directly impacted by this compound's presence. The consequence of this compound binding to CaM is a rewiring of the CaM-centric interaction network, leading to altered cellular responses that would typically be triggered by elevated intracellular calcium.

Biochemical Characterization of this compound's Enzymatic Modulation

The biochemical activity of this compound is notably characterized by its ability to modulate the function of specific enzymes and ion transporters, primarily mediated through its interaction with calmodulin. A key enzymatic target influenced by this compound is phosphodiesterase. Research indicates that this compound can activate phosphodiesterase activity even in the absence of calcium ions. tocris.comuio.no This is significant because many phosphodiesterases, particularly certain isoforms, are regulated by CaM in a calcium-dependent manner. By acting as a CaM agonist, this compound effectively mimics the calcium signal required for CaM to activate these enzymes, leading to altered levels of cyclic nucleotides like cAMP and cGMP, which are crucial secondary messengers.

Beyond direct enzymatic activation, this compound also biochemically modulates the activity of calcium channels and pumps. nih.gov While not enzymes themselves, these proteins are critical for maintaining intracellular calcium homeostasis, and their activity is often regulated by CaM. By influencing CaM's conformation and interaction with these transporters, this compound can affect calcium influx and efflux, thereby indirectly impacting the activity of numerous calcium-dependent enzymes and signaling cascades within the cell.

Detailed research findings on this compound's effects include its observed inhibition of glutamate-induced cytotoxicity and apoptosis in neuronal cultures, with reported half-maximal inhibitory concentration (IC50) values. For instance, this compound inhibited glutamate-induced increases in intracellular calcium with an IC50 of 37.25 μM and inhibited glutamate-induced cytotoxicity with an IC50 of 50.97 μM in cultured rat neocortical neurons. nih.gov It also demonstrated dose-dependent inhibition of apoptosis with an IC50 of 33.41 μM. uio.nonih.gov These findings highlight the biochemical consequences of this compound's interaction with the calcium signaling machinery.

| Effect | IC50 (μM) |

| Inhibition of glutamate-induced [Ca2+]i increase | 37.25 |

| Inhibition of glutamate-induced cytotoxicity | 50.97 |

| Inhibition of apoptosis | 33.41 |

These biochemical effects underscore this compound's potential as a tool for studying calcium-mediated cellular processes and the role of calmodulin in various physiological and pathological conditions.

Research Applications and in Vitro Models Utilizing Vkfgvgfk

VKFGVGFK as a Chemical Probe for Investigating Calcium Sensor Function

This compound serves as a chemical probe for studying the function of calcium sensors, particularly those containing EF hand motifs. nih.govnih.gov By activating these motifs, CALP3 can modulate the activity of calcium-binding proteins like Calmodulin (CaM), even in the absence of elevated calcium levels. nih.govnih.gov This interaction allows researchers to dissect the roles of specific calcium sensors and their downstream effectors in various cellular pathways. Its ability to functionally mimic increased intracellular calcium provides a means to investigate calcium-dependent processes without directly manipulating calcium influx or release mechanisms. nih.govnih.gov

Utilization of this compound in Preclinical Candidate Compound Screening

This compound is utilized in the context of screening preclinical candidate compounds. As a biologically active peptide with specific interactions within calcium signaling pathways, it can be employed in assays designed to identify or characterize compounds that modulate calcium-dependent processes. The use of synthetic peptides like this compound in screening allows for the investigation of potential drug candidates' effects on specific targets or pathways related to calcium homeostasis and signaling, which are implicated in numerous diseases.

Contributions of this compound to the Study of Ca2+ Channel Blocker Mechanisms

This compound is characterized as a potent Ca2+ channel blocker. nih.govnih.gov Its mechanism involves the activation of EF hand motifs in calcium-binding proteins, which in turn modulates the activity of calcium channels and pumps. nih.govnih.gov Studies utilizing this compound have contributed to understanding how targeting calcium-binding proteins can influence calcium channel function. For instance, research has shown that CALP3 inhibits glutamate-induced increases in intracellular Ca2+ in neuronal cultures in a dose-dependent manner. nih.govnih.gov This effect, along with its ability to inhibit glutamate-induced cytotoxicity, highlights its utility in studying mechanisms related to calcium overload and excitotoxicity. nih.govnih.gov The IC50 values observed in these studies provide quantitative data on its potency as a modulator of calcium influx and its protective effects.

| Effect | Model System | Concentration Range (µM) | IC50 (µM) | Reference |

| Inhibition of glutamate-induced [Ca2+]i increase | Fura-2-loaded neuronal cultures | 50, 100, 150, 200 | 37.25 | nih.govnih.gov |

| Inhibition of glutamate-induced cytotoxicity | Cultured rat neocortical neurons | 50, 100, 150, 200 | 50.97 | nih.govnih.gov |

| Inhibition of apoptosis | Not specified in detail | Not specified in detail | 33.41 | nih.govnih.gov |

This data illustrates the dose-dependent inhibitory effects of this compound on calcium influx and associated cellular damage in experimental settings. nih.govnih.gov

Advanced Analytical and Characterization Techniques for Vkfgvgfk Research

Methodologies for Assessing Peptide Purity and Identity in Research Settings

Ensuring the purity and confirming the identity of synthetic peptides like VKFGVGFK are critical steps in research to obtain reliable and reproducible results. Multiple analytical techniques are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for assessing peptide purity. iscabiochemicals.commtoz-biolabs.comresolvemass.ca HPLC separates peptides based on their interaction with a stationary phase as they are carried through a column by a mobile phase. mtoz-biolabs.com Different components in a peptide sample exhibit distinct retention times, allowing for the identification and quantification of the target peptide relative to impurities. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is particularly common for peptide analysis, separating peptides based on their hydrophobicity. polypeptide.comnih.govhplc.eu The purity of a peptide is typically determined by calculating the percentage of the area under the peak corresponding to the target peptide in the chromatogram relative to the total area of all peaks. jpt.com

Mass Spectrometry (MS) is an indispensable tool for confirming peptide identity and providing detailed structural information. iscabiochemicals.comcapes.gov.brresolvemass.cajpt.com When coupled with HPLC (HPLC-MS), it allows for the determination of the molecular mass of the intact peptide and its impurities, aiding in their identification. resolvemass.cajpt.com Tandem mass spectrometry (MS/MS) can provide sequence information by fragmenting the peptide and analyzing the resulting ions. biopharmaspec.com This is crucial for confirming the amino acid sequence of the synthetic peptide and detecting potential sequence variants or modifications. biopharmaspec.comcasss.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for peptide characterization, providing detailed information about the peptide's structure and composition. iscabiochemicals.comijsra.netusp.org While less commonly used for routine purity analysis of smaller peptides compared to HPLC and MS, NMR can offer valuable insights into the three-dimensional structure and the presence of specific functional groups. ijsra.netusp.org

Peptide mapping, often performed using RP-HPLC coupled with MS, is another powerful technique for confirming peptide identity and assessing purity, particularly for larger peptides or proteins. polypeptide.comhplc.eucasss.org This involves enzymatic or chemical cleavage of the peptide into smaller fragments, which are then separated and analyzed. hplc.euedqm.eu The resulting pattern of peptide fragments is unique to the specific peptide sequence and can be compared to a reference standard to confirm identity and detect modifications or impurities. hplc.eucasss.org

For this compound, HPLC and mass spectroscopy are standard methods used to determine its purity and confirm its identity. iscabiochemicals.comcapes.gov.br

Spectroscopic and Biophysical Methods for Peptide-Protein Interaction Analysis

Understanding the interaction between this compound and its biological targets, such as calmodulin, is crucial for elucidating its mechanism of action. Spectroscopic and biophysical methods provide valuable insights into these interactions, including binding affinity, kinetics, and conformational changes.

Spectroscopic techniques like Circular Dichroism (CD) spectroscopy can be used to study the secondary structure of peptides and proteins and assess conformational changes upon binding. ijsra.netnih.govmdpi.com By measuring the differential absorption of left and right circularly polarized light, CD can indicate the presence of alpha-helices, beta-sheets, and random coil structures. Changes in the CD spectrum of calmodulin upon binding to this compound can provide information about how the peptide affects the protein's conformation.

Fourier Transform Infrared (FTIR) spectroscopy is another technique that probes molecular vibrations and can provide information about peptide and protein secondary structure and interactions. ijsra.netmdpi.comnih.gov The Amide I and Amide II bands in the FTIR spectrum are particularly sensitive to the protein backbone conformation. mdpi.com

Fluorescence spectroscopy can be employed if this compound or its binding partner (calmodulin) has intrinsic fluorescence or can be labeled with a fluorescent probe. Changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon binding can be used to determine binding affinity and kinetics. wikipedia.orgberthold.com

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including binding affinity (Kd), enthalpy change (ΔH), and stoichiometry. nih.govwikipedia.orgpurdue.edu ITC involves titrating one binding partner into a solution of the other and measuring the heat released or absorbed upon binding. This provides a comprehensive thermodynamic profile of the interaction between this compound and calmodulin. nih.govpurdue.edu

Bio-layer Interferometry (BLI) is a label-free technology that measures the binding of molecules in real-time by monitoring changes in the interference pattern of light reflected from a biosensor tip. wikipedia.orgpurdue.edu One binding partner (e.g., calmodulin) is immobilized on the biosensor, and the other partner (this compound) is allowed to bind from solution. BLI can provide information on binding kinetics (association and dissociation rates) and affinity. purdue.edu

NMR spectroscopy can also be used to study peptide-protein interactions at atomic resolution, providing details about the binding interface and conformational dynamics. nih.govnih.govslideshare.netnih.gov

Research indicates that CALP-3 interacts with calmodulin. iscabiochemicals.comcapes.gov.brmtoz-biolabs.com Biophysical methods such as ITC and NMR spectroscopy have been used to characterize the interaction of calmodulin with other proteins and peptides. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics (MD) simulations are valuable tools for investigating the structural properties, dynamics, and interactions of peptides like this compound at a molecular level. epfl.chucr.eduebsco.comwikipedia.orgmdpi.com These methods can complement experimental studies and provide insights that are difficult to obtain experimentally.

Molecular dynamics simulations involve simulating the movement of atoms and molecules over time based on the forces between them, typically calculated using force fields. ebsco.comwikipedia.org This allows researchers to observe the dynamic behavior of this compound in different environments, such as in solution or in the presence of a lipid bilayer. MD simulations can provide information on peptide flexibility, conformational changes, and aggregation propensity. ebsco.comwikipedia.org

In the context of peptide-protein interactions, MD simulations can be used to study the binding process of this compound to calmodulin, predict binding poses, and estimate binding free energies. ucr.edumdpi.com This can help to understand the molecular basis of the interaction and identify key residues involved in binding. ucr.eduwikipedia.org

Computational chemistry methods, including quantum mechanics and molecular mechanics calculations, can be used to optimize the structure of this compound, calculate its electronic properties, and assess the stability of different conformations. epfl.chucr.educhemcompute.org These calculations can provide parameters for MD simulations and help to interpret experimental data.

While specific computational studies on this compound were not found in the provided search results, computational chemistry and MD simulations are broadly applied in peptide and protein research to gain a deeper understanding of their behavior and interactions. epfl.chucr.eduebsco.comwikipedia.orgmdpi.com

Bioanalytical Approaches for Quantifying this compound in Experimental Systems

Quantifying the concentration of this compound in biological samples or experimental systems is essential for pharmacokinetic studies, cellular uptake studies, and dose-response experiments. Bioanalytical methods are specifically designed for the sensitive and selective detection and quantification of analytes in complex biological matrices. ppd.compnrjournal.comeuropa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques widely used for the quantification of peptides in biological samples. ppd.compnrjournal.comthermofisher.comnih.gov LC separates the peptide from the complex matrix, and MS or MS/MS detects and quantifies the peptide based on its mass-to-charge ratio and fragmentation pattern. ppd.comthermofisher.com LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying peptides present at low concentrations in biological matrices like plasma, serum, or cell lysates. ppd.compnrjournal.comnih.gov Stable isotope-labeled internal standards are often used to improve the accuracy and precision of quantification. researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISAs) are plate-based assays that use antibodies to detect and quantify specific peptides or proteins. nih.govppd.commybiosource.commybiosource.com While ELISAs are generally less sensitive than LC-MS/MS for small peptides, they can be useful for high-throughput screening and for quantifying peptides in certain biological matrices if a specific and sensitive antibody is available. ppd.com

Affinity enrichment techniques, often coupled with MS, can be used to isolate and concentrate this compound from complex biological samples before quantification. ppd.comresearchgate.net This can improve the sensitivity of detection, particularly for low-abundance peptides. researchgate.net

Method validation is a critical aspect of bioanalytical quantification to ensure the reliability and reproducibility of the results. pnrjournal.comeuropa.eu Validation parameters typically include accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, linearity, and stability of the analyte in the biological matrix. pnrjournal.comeuropa.eu

Future Research Trajectories and Broader Academic Impact of Vkfgvgfk

Emerging Avenues for VKFGVGFK in Chemical Biology and Therapeutics Research

The established activity of this compound as a calmodulin agonist positions it as a valuable tool and potential lead compound in chemical biology and therapeutic development. Its ability to interact with the Ca²⁺-binding site of calmodulin and modulate downstream effectors like phosphodiesterase opens research into understanding calcium signaling pathways. hongtide.comtocris.com Future studies could focus on precisely mapping the interaction interface between this compound and calmodulin using advanced structural techniques, which could provide insights into the conformational changes induced by the peptide binding.

Furthermore, the reported inhibition of Ca²⁺-mediated cytotoxicity and apoptosis by this compound suggests therapeutic potential in conditions characterized by dysregulated calcium homeostasis and excessive cell death. hongtide.comtocris.com Research has indicated potential therapeutic applications in pancreatitis, where it may prevent trypsin activation within pancreatic acinar cells. hongtide.com Studies have also explored its effects in models of asthma and in inhibiting apoptosis induced by HIV gp120 and SAg in human T cells, as well as glutamate-induced cytotoxicity in neurons. tocris.commedchemexpress.com Future research trajectories include exploring the efficacy of this compound in preclinical models of these diseases and investigating its mechanism of action in more detail within these specific cellular contexts. The cell-permeable nature of CALP-3 also makes it an interesting subject for studying intracellular peptide delivery mechanisms. tocris.com

Development of Novel Peptide Scaffolds Inspired by this compound

The sequence and structure of this compound provide a foundation for the rational design of novel peptide scaffolds with potentially improved or altered biological activities. By modifying specific amino acid residues within the this compound sequence, researchers could aim to enhance its affinity for calmodulin, alter its downstream signaling effects, or improve its pharmacokinetic properties such as stability and half-life. For instance, modifications could target the lysine (B10760008) residues (K) or the aromatic phenylalanine residues (F) to investigate their roles in calmodulin binding or cell permeability.

Synthetic peptide chemistry techniques can be employed to create libraries of this compound analogs with targeted substitutions, truncations, or additions. ks-vpeptide.com These novel peptides could be screened for modulated calmodulin agonist activity, enhanced inhibition of specific types of apoptosis, or altered tissue specificity. The this compound sequence serves as a minimal functional unit that can be incorporated into larger, more complex peptide or peptoid structures to create novel molecular tools or potential therapeutic candidates with fine-tuned properties.

Integration of this compound Research with Systems Biology and Omics Data

Integrating research on this compound with systems biology and omics approaches can provide a more comprehensive understanding of its biological impact. Transcriptomics, proteomics, and metabolomics studies could be used to profile the global cellular changes induced by this compound treatment in various cell types or disease models. This could reveal previously unknown pathways or networks influenced by calmodulin modulation.

For example, phosphoproteomics could identify specific proteins whose phosphorylation status is altered by this compound-mediated phosphodiesterase activation or other downstream effects. hongtide.comtocris.com This systems-level perspective can help to place the activity of this compound within the broader context of cellular signaling networks and identify potential off-target effects or compensatory mechanisms. Such integrated approaches are crucial for understanding the full biological scope of this compound's actions and identifying potential biomarkers for its activity or therapeutic response.

Methodological Advancements in Peptide Research Stemming from this compound Studies

Research into this compound can also contribute to methodological advancements in peptide research. Studies focusing on its cell permeability could drive the development of improved strategies for delivering therapeutic peptides across cell membranes. tocris.com Investigating the stability of this compound in biological environments could lead to the development of more stable peptide backbones or conjugation strategies to enhance peptide half-life in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.